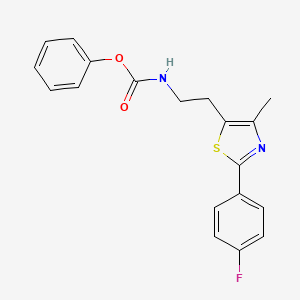
Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests that it contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has a fluorophenyl group attached, which is a phenyl ring with a fluorine atom substitution .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the fluorophenyl group, and the carbamate group. The fluorine atom would likely have an impact on the electronic properties of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
As a carbamate derivative, this compound could potentially undergo reactions typical of carbamates, such as hydrolysis. The presence of the fluorine atom might also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its stability and could potentially affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate and its derivatives are crucial in the development of antitumor drugs, particularly as small molecular inhibitors. For instance, the synthesis from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution has been optimized, showcasing its importance as an intermediate in antitumor drug development (Gan et al., 2021).
Moreover, the exploration of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its chiral isomers reveals significant biological activity. The S-isomer demonstrated more potency than the R-isomer, highlighting the role of stereochemistry in the biological efficacy of such compounds (Temple & Rener, 1992).
Chemical Properties and Reactions
The kinetic studies of 1-carbamoyl-5-fluorouracil derivatives, including phenyl carbamoyl derivatives, in aqueous solutions and biological media provide insights into their reactivity and stability. This research underscores the significance of chemical properties, such as lipophilicity and solubility, in the pharmacological context of related compounds (Buur & Bundgaard, 1985).
Potential Applications in Molecular Probes and Sensors
The development of fluorescent solvatochromic dyes, which exhibit strong solvent-dependent fluorescence, represents another application. These dyes, including modifications with phenyl groups, have potential as ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Additionally, the creation of fluorescent pH sensors using heteroatom-containing organic fluorophores showcases the application of such compounds in developing chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
phenyl N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-13-17(25-18(22-13)14-7-9-15(20)10-8-14)11-12-21-19(23)24-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNQWINDNAGZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)
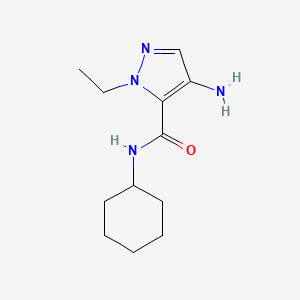
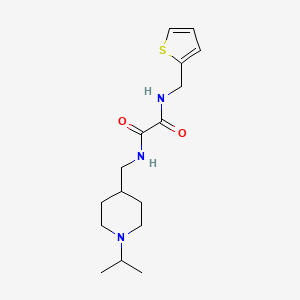
![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)
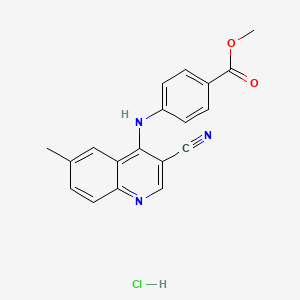

![4-(4-bromophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2557883.png)
![Ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2557884.png)
![Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2557885.png)
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2557888.png)
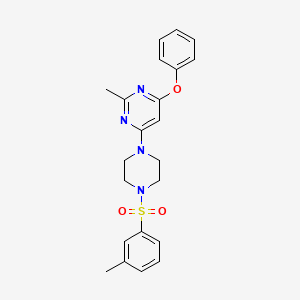
![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2557891.png)
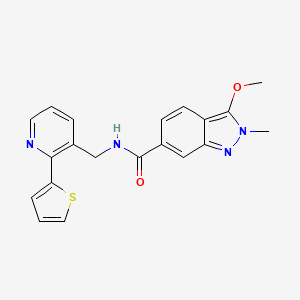
![Ethyl 4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2557894.png)